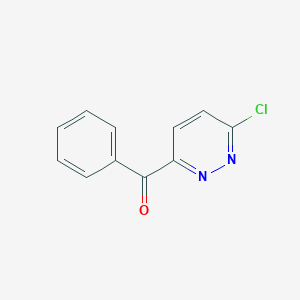

(6-Chloropyridazin-3-YL)(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridazin-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-10-7-6-9(13-14-10)11(15)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUHUTIFOIHZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433784 | |

| Record name | (6-CHLOROPYRIDAZIN-3-YL)(PHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146233-32-1 | |

| Record name | (6-CHLOROPYRIDAZIN-3-YL)(PHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloropyridazin 3 Yl Phenyl Methanone

Established Synthetic Routes to the Core Structure

Established synthetic strategies for forming the (6-Chloropyridazin-3-YL)(phenyl)methanone structure primarily revolve around either building the pyridazine (B1198779) ring system with the necessary substituents in place or modifying a pre-formed pyridazine ring.

Direct Ring Formation Strategies Incorporating the Phenyl Ketone Moiety

The direct formation of the pyridazine ring to yield this compound would conceptually involve the condensation of a 1,4-dicarbonyl compound, already bearing the phenyl ketone group, with hydrazine (B178648). A hypothetical precursor for such a reaction would be a 1,2-dicarbonyl compound that can react with a suitable three-carbon synthon to build the pyridazine ring. A plausible, though not explicitly documented, route could involve the reaction of a benzoyl-substituted glyoxal (B1671930) derivative with a malonic acid derivative in the presence of hydrazine.

Another potential direct approach is the inverse-electron-demand Diels-Alder reaction. This could involve the cycloaddition of a substituted 1,2,4,5-tetrazine (B1199680) with an appropriate dienophile that carries the phenyl ketone functionality. For instance, reaction of 3,6-disubstituted-1,2,4,5-tetrazine with an enamine or enol ether of a benzoylacetaldehyde (B102924) could theoretically lead to the pyridazine core with the desired substitution pattern after subsequent elimination of nitrogen and other small molecules. However, specific examples leading directly to the target compound are not prevalent in the literature, suggesting that stepwise methods are more commonly employed.

Stepwise Synthesis from Pre-formed Pyridazine Rings

Stepwise syntheses, which involve the initial formation of a pyridazine ring followed by the introduction of the phenyl ketone group, are a more common and versatile approach.

A key intermediate for this synthetic strategy is 6-chloropyridazine-3-carboxylic acid. This precursor can be synthesized from commercially available starting materials. For example, 3-chloro-6-methylpyridazine (B130396) can be oxidized to 6-chloropyridazine-3-carboxylic acid.

Once 6-chloropyridazine-3-carboxylic acid is obtained, it can be converted into a more reactive derivative, such as an acyl chloride or an ester, to facilitate the introduction of the phenyl group. The carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 6-chloropyridazine-3-carbonyl chloride.

| Starting Material | Reagent | Product | Reference |

| 3-Chloro-6-methylpyridazine | Oxidizing Agent (e.g., KMnO₄) | 6-Chloropyridazine-3-carboxylic acid | Hypothetical |

| 6-Chloropyridazine-3-carboxylic acid | Thionyl Chloride (SOCl₂) | 6-Chloropyridazine-3-carbonyl chloride | General Method |

This table outlines the synthesis of a key intermediate for the stepwise approach.

With the activated 6-chloropyridazine-3-carbonyl chloride in hand, the phenyl ketone moiety can be introduced through several established organometallic reactions.

One common method is a Friedel-Crafts acylation reaction. Here, 6-chloropyridazine-3-carbonyl chloride can react with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form this compound. The reaction proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution with benzene.

Alternatively, organometallic cross-coupling reactions provide a milder and often more functional group-tolerant approach. For instance, the 6-chloropyridazine-3-carbonyl chloride can be coupled with an organometallic reagent like phenylmagnesium bromide (a Grignard reagent) or phenyllithium. To avoid the formation of tertiary alcohol byproducts from double addition, milder organometallic reagents such as organocadmium or organocuprate (Gilman) reagents can be employed.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also powerful tools. For a Suzuki coupling, 6-chloropyridazine-3-carbonyl chloride could potentially be coupled with phenylboronic acid in the presence of a palladium catalyst and a suitable base.

| Acylating Agent | Phenyl Source | Catalyst/Reagent | Reaction Type |

| 6-Chloropyridazine-3-carbonyl chloride | Benzene | AlCl₃ | Friedel-Crafts Acylation |

| 6-Chloropyridazine-3-carbonyl chloride | Phenylmagnesium bromide | N/A | Grignard Reaction |

| 6-Chloropyridazine-3-carbonyl chloride | Phenylboronic acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Suzuki Coupling |

This table summarizes various methods for introducing the phenyl ketone moiety.

Novel and Efficient Synthetic Techniques

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products.

In the context of synthesizing this compound, microwave assistance could be applied to several of the steps mentioned previously. For instance, the formation of the pyridazine ring itself or the subsequent functionalization steps could be expedited.

A potential microwave-assisted protocol could involve the Suzuki coupling of 6-chloropyridazine-3-carbonyl chloride with phenylboronic acid. Microwave heating can dramatically accelerate the rate of palladium-catalyzed cross-coupling reactions. A typical procedure would involve heating a mixture of the acyl chloride, phenylboronic acid, a palladium catalyst, a base, and a suitable solvent in a sealed vessel within a microwave reactor.

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Potential Advantage |

| Suzuki Coupling | Several hours | Minutes | Reduced reaction time, potentially higher yield |

| Pyridazine Ring Formation | Hours to days | Minutes to hours | Faster synthesis of the core structure |

This table compares conventional and microwave-assisted approaches for key synthetic steps.

While specific literature detailing the microwave-assisted synthesis of this compound is scarce, the well-documented success of this technique in the synthesis of other pyridazine derivatives suggests its high applicability and potential for a more efficient and rapid production of the target compound. researchgate.netrsc.org

One-Pot and Cascade Reaction Strategies

In the realm of pyridazine synthesis, several one-pot strategies have been developed. A notable example is the tandem condensation of α-sulfonyl ketones and methyl ketones, which produces diverse sulfonyl 3,6-diarylpyridazines in yields ranging from 70% to 84%. rsc.org This process involves a sequence of Riley oxidation, Knoevenagel condensation, and dehydrative imine formation, all occurring in a single pot. rsc.org Another innovative one-pot method has been applied to the synthesis of pyridazine C-nucleosides. nih.gov This three-step procedure begins with a singlet oxygen [4+2] cycloaddition, followed by reduction and cyclization with hydrazine under neutral conditions, demonstrating a mild and efficient route to complex pyridazine derivatives. nih.gov Cascade reactions have also been employed to construct intricate molecular architectures, such as the synthesis of pyrrole-fused 1,5-benzodiazepines, which can be initiated from β-enamino diketone substrates. nih.gov

Table 1: Examples of One-Pot and Cascade Strategies in Pyridazine Synthesis To view the data, click on the table and use the scroll bar.

| Strategy Type | Key Reactants | Process/Key Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|---|

| Tandem Condensation | α-Sulfonyl ketones, Methyl ketones | Riley oxidation, Knoenagel condensation, dehydrative imine formation | Sulfonyl 3,6-diarylpyridazines | 70-84% | rsc.org |

| Three-Step One-Pot | Glycosyl furans, Singlet oxygen, Hydrazine | [4+2] Cycloaddition, Reduction, Hydrazine cyclization | Pyridazine C-Nucleosides | Good Yield | nih.gov |

| Cascade Cyclization | β-Enamino diketones, o-Phenylenediamine | Reflux in methanol | Pyrrole-fused 1,5-Benzodiazepines | 65-91% | nih.gov |

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These approaches are essential for developing sustainable pharmaceutical synthesis routes by improving energy efficiency and minimizing environmental impact. mdpi.com

For the synthesis of N-heterocycles like pyridazines, several green techniques have been successfully applied. mdpi.com Microwave-assisted synthesis is a prominent green method that often accelerates reaction rates, increases yields, and allows for solvent-free conditions. nih.gov For instance, the synthesis of 1,3,4-oxadiazoles, another class of heterocycles, is completed in just 25 minutes under microwave irradiation, whereas conventional heating requires 12 hours. nih.gov Ultrasound-mediated synthesis is another eco-friendly technique that enhances reaction rates through the energetic effects of acoustic cavitation, thereby conserving energy and reducing waste. nih.gov The development of recyclable catalysts and metal-catalyzed acceptorless coupling reactions further contributes to the green synthesis of N-heterocycles by minimizing hazardous waste and improving atom economy. mdpi.com

Table 2: Comparison of Green Chemistry Techniques with Conventional Methods for Heterocyclic Synthesis To view the data, click on the table and use the scroll bar.

| Parameter | Conventional Method | Green Chemistry Approach | Advantages of Green Approach | Reference |

|---|---|---|---|---|

| Energy Source | Thermal heating (e.g., oil bath) | Microwave irradiation, Ultrasound | Faster energy transfer, reduced energy consumption | nih.gov |

| Reaction Time | Often hours to days | Minutes to hours | Increased throughput, energy savings | nih.gov |

| Solvent Use | Typically requires organic solvents | Can often be performed solvent-free or in green solvents (e.g., water) | Reduced volatile organic compound (VOC) emissions, less waste | nih.gov |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts, biocatalysts | Reduced hazardous waste, improved atom economy | mdpi.com |

| Waste Generation | Often produces significant byproducts and waste | Designed for high atom economy, minimizing waste | Lower environmental impact, reduced disposal costs | mdpi.com |

Investigation of Regioselectivity and Stereoselectivity in Synthetic Pathways

Controlling the orientation of chemical groups during synthesis (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is fundamental to producing a specific, desired molecule.

Regioselectivity is of paramount importance in the synthesis of substituted pyridazines to ensure the correct placement of functional groups on the heterocyclic ring and avoid the formation of difficult-to-separate regioisomers. organic-chemistry.orgyoutube.com A powerful method for achieving high regiocontrol is the inverse-electron-demand Diels-Alder (iEDDA) reaction. organic-chemistry.org For example, the reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers yields functionalized pyridazines with excellent regioselectivity. organic-chemistry.org Similarly, a highly regioselective synthesis of trisubstituted pyridazines has been achieved through the reaction of tetrazines with alkynyl sulfides, which proceeds via an iEDDA reaction and subsequent denitrogenation to yield a single regioisomer. rsc.org Copper-promoted cyclization of β,γ-unsaturated hydrazones also demonstrates remarkable regioselectivity under mild conditions. organic-chemistry.org

Table 3: Examples of Regioselective Reactions in Pyridazine Synthesis To view the data, click on the table and use the scroll bar.

| Reaction Type | Reactants | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder | 3-Monosubstituted s-tetrazine, Silyl enol ether | Lewis acid mediation | High regiocontrol in forming functionalized pyridazines | organic-chemistry.org |

| Inverse-Electron-Demand Diels-Alder | Tetrazines, Alkynyl sulfides | Subsequent denitrogenation | Synthesis of pyridazines without regioisomers | rsc.org |

| Copper-Promoted Cyclization | β,γ-Unsaturated hydrazones | 6-endo-trig cyclization | Remarkable regioselectivity leading to 1,6-dihydropyridazines | organic-chemistry.org |

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral, meaning it does not have a chiral center and exists as a single, non-superimposable mirror image. Consequently, its direct synthesis does not involve stereoselective control. However, stereoselectivity becomes a critical consideration in the synthesis of more complex, biologically active derivatives that may be built upon this pyridazine scaffold. While the synthesis of the core compound is not stereoselective, complex derivatives can exist as stable conformational isomers (rotamers or atropisomers), as has been observed in a dihydropyridazino[4,5-b]quinoxaline derivative of the title compound. researchgate.net The study and isolation of such stereoisomers are crucial in medicinal chemistry, as different spatial arrangements can lead to vastly different biological activities.

Reactivity and Chemical Transformations of 6 Chloropyridazin 3 Yl Phenyl Methanone

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring in (6-Chloropyridazin-3-YL)(phenyl)methanone is an electron-deficient heterocycle, a characteristic that governs much of its reactivity. This electron deficiency is a result of the presence of two adjacent nitrogen atoms, which are more electronegative than carbon and thus withdraw electron density from the ring. This effect makes the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) at the C-6 Chlorine Atom

The most significant reaction pathway for the pyridazine ring in this molecule is Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C-6 position is an effective leaving group, and its departure is facilitated by the ability of the pyridazine ring to stabilize the negative charge in the intermediate Meisenheimer complex. The benzoyl group at the C-3 position further activates the ring towards nucleophilic attack.

The C-6 chlorine atom can be displaced by a wide range of nucleophiles, demonstrating the versatility of this compound as a synthetic intermediate.

Amine Nucleophiles : The reaction with amines is well-documented. For instance, primary and secondary amines, including cyclic amines like piperazine, readily displace the chloride to form 6-amino-substituted pyridazine derivatives. These reactions are fundamental in the synthesis of various biologically active compounds.

Thiol Nucleophiles : Thiols and their corresponding thiolates are excellent nucleophiles and react efficiently with 6-chloropyridazines. The reaction of 3,6-dichloropyridazine (B152260) with sodium hydrosulfide, for example, yields 6-chloropyridazine-3-thiol, showcasing the viability of this substitution. chemicalbook.com This indicates that this compound would similarly react with various thiols to produce 6-thio-substituted pyridazines.

Alcohol Nucleophiles : While alcohols are weaker nucleophiles than amines and thiols, their corresponding alkoxides can effectively displace the chlorine atom. The reaction typically requires a strong base to deprotonate the alcohol, forming the more reactive alkoxide ion, which then participates in the SNAr reaction.

The following table summarizes the scope of SNAr reactions at the C-6 position:

| Nucleophile Type | Example Nucleophile | Product Type | General Reactivity |

|---|---|---|---|

| Amines | Piperazine, Aniline | 6-Amino-pyridazines | High |

| Thiols | Sodium Hydrosulfide, Thiophenol | 6-Thio-pyridazines | High |

| Alcohols | Sodium Methoxide, Phenoxide | 6-Alkoxy/Aryloxy-pyridazines | Moderate to High (as alkoxides) |

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key factors include the choice of solvent, the presence and nature of a base, and the reaction temperature.

Solvent : Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed. These solvents are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Base : When using nucleophiles that require deprotonation, such as thiols or alcohols, the choice of base is critical. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or tertiary amines like triethylamine. The strength of the base should be sufficient to deprotonate the nucleophile without causing unwanted side reactions.

Temperature : The reaction temperature can significantly influence the rate of substitution. While some highly reactive nucleophiles may react at room temperature, others may require heating to achieve a reasonable reaction rate.

Transformations Involving the Pyridazine Nitrogen Atoms

The nitrogen atoms of the pyridazine ring can also participate in chemical transformations, particularly in reactions that lead to the formation of fused heterocyclic systems. A notable example is the reaction with hydrazine (B178648) (N₂H₄). While the chlorine at C-6 is a site for simple substitution, hydrazine can react with 6-chloropyridazines to form fused ring systems. For example, 3,6-dichloropyridazine reacts with hydrazine to yield 6-chlorotetrazolo[1,5-b]pyridazine. jofamericanscience.org This transformation involves an initial SNAr reaction followed by an intramolecular cyclization involving one of the pyridazine nitrogen atoms. This suggests that this compound could undergo similar cyclization reactions with appropriate reagents like sodium azide (B81097) to form tetrazolopyridazine derivatives. jofamericanscience.orgresearchgate.net

Reactivity of the Phenyl Ketone Moiety

The phenyl ketone portion of the molecule exhibits the characteristic reactivity of a carbonyl group. The carbon atom of the carbonyl is electrophilic, making it a target for nucleophiles, while the oxygen atom can be protonated under acidic conditions, enhancing the electrophilicity of the carbon.

Carbonyl Group Transformations (e.g., Reduction, Nucleophilic Additions)

The ketone group can undergo a variety of transformations, including reduction to an alcohol and nucleophilic addition reactions.

Reduction : The ketone can be reduced to a secondary alcohol, (6-chloropyridazin-3-yl)(phenyl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation. researchgate.netyoutube.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could also be used, although care must be taken to avoid reaction with the pyridazine ring. Furthermore, complete deoxygenation to form a methylene (B1212753) group can be achieved under more forcing conditions, such as the Wolff-Kishner or Clemmensen reductions. youtube.comyoutube.com

Nucleophilic Additions : The carbonyl group is susceptible to attack by a range of nucleophiles. For example, it can react with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols. It can also undergo condensation reactions with amine derivatives. For instance, reaction with hydrazine or substituted hydrazines would yield the corresponding hydrazone, a common transformation for ketones.

The following table outlines key transformations of the carbonyl group:

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | (6-Chloropyridazin-3-yl)(phenyl)methanol |

| Reduction (Deoxygenation) | Hydrazine/KOH (Wolff-Kishner) | 3-Benzyl-6-chloropyridazine |

| Nucleophilic Addition | Hydrazine (N₂H₄) | This compound hydrazone |

| Nucleophilic Addition | Methylmagnesium Bromide (CH₃MgBr) | 1-((6-Chloropyridazin-3-yl)(phenyl))ethanol |

Functionalization of the Phenyl Ring (e.g., electrophilic aromatic substitution, if applicable)

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the expected reactivity would follow established principles. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely require forcing conditions due to the deactivating effect of the pyridazinylcarbonyl moiety. The substitution would be anticipated to occur predominantly at the meta-position of the phenyl ring.

For instance, in a hypothetical nitration reaction, treatment with a mixture of nitric acid and sulfuric acid would be expected to yield (6-Chloropyridazin-3-YL)(3-nitrophenyl)methanone. Similarly, halogenation with a halogen in the presence of a Lewis acid catalyst would likely result in the corresponding meta-halogenated derivative.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyridazine ring of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling at the Chloropyridazine Moiety

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the arylation of heterocyclic compounds. In the context of this compound, the chlorine atom at the 6-position of the pyridazine ring can be readily displaced by a variety of aryl and heteroaryl groups using a palladium catalyst, a base, and a boronic acid or ester derivative. This reaction provides a straightforward route to a diverse library of 6-arylpyridazin-3-yl)(phenyl)methanones.

A typical reaction would involve the treatment of this compound with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like sodium carbonate or potassium phosphate (B84403) in a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction generally proceeds with good to excellent yields, demonstrating high functional group tolerance.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound Analogs

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | (6-Phenylpyridazin-3-YL)(phenyl)methanone | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | (6-(4-Methoxyphenyl)pyridazin-3-YL)(phenyl)methanone | 92 |

Other Palladium- and Transition Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura coupling, the chloropyridazine moiety is amenable to a range of other palladium- and transition metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Negishi Coupling: This reaction involves the coupling of the chloropyridazine with an organozinc reagent. It is particularly useful for the introduction of alkyl, aryl, and vinyl groups and is known for its high functional group tolerance.

Stille Coupling: The Stille reaction utilizes organotin reagents as coupling partners. It is a versatile method for forming carbon-carbon bonds and is compatible with a wide array of functional groups.

Heck Coupling: The Heck reaction allows for the coupling of the chloropyridazine with alkenes to form substituted alkenes. This reaction is a valuable tool for the synthesis of complex organic molecules.

Sonogashira Coupling: This coupling reaction involves the use of terminal alkynes to introduce alkynyl functionalities onto the pyridazine ring. It is a powerful method for the synthesis of conjugated enynes and arylalkynes.

Ring-Opening, Ring-Closure, and Rearrangement Reactions of the Pyridazine Core

The pyridazine ring in this compound, while relatively stable, can participate in ring-opening, ring-closure, and rearrangement reactions under specific conditions. These transformations can lead to the formation of novel heterocyclic systems.

For instance, the reaction of pyridazine derivatives with nucleophiles can sometimes lead to ring-opening, followed by recyclization to form different five- or six-membered heterocycles. The presence of the electron-withdrawing benzoyl group at the 3-position and the chloro substituent at the 6-position can influence the susceptibility of the pyridazine ring to such transformations.

Furthermore, the pyridazine core can serve as a precursor for the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions involving a substituent introduced at the 5-position of the pyridazine ring could lead to the formation of pyridazino-fused heterocycles. While specific examples involving this compound are not prevalent in the literature, the general reactivity patterns of pyridazines suggest the potential for such transformations.

Strategies for Further Functionalization and Derivatization

The this compound scaffold offers multiple sites for further functionalization and derivatization, allowing for the systematic modification of its structure to explore structure-activity relationships in medicinal chemistry or to develop new materials with desired properties.

Key strategies for derivatization include:

Modification of the Phenyl Ring: As discussed in section 3.2.2, electrophilic aromatic substitution can be employed to introduce various substituents onto the phenyl ring. Additionally, if a functional group is already present on the phenyl ring, it can be further modified. For example, a nitro group can be reduced to an amino group, which can then be subjected to a wide range of transformations.

Substitution at the Chloropyridazine Moiety: The chlorine atom is a key functional handle for introducing a wide variety of substituents via nucleophilic aromatic substitution or the metal-catalyzed cross-coupling reactions detailed in section 3.3.

Modification of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol, which can then be esterified or etherified. It can also be converted to other functional groups such as oximes or hydrazones.

Functionalization of the Pyridazine Ring Itself: Besides the substitution of the chlorine atom, other positions on the pyridazine ring could potentially be functionalized, for example, through lithiation followed by reaction with an electrophile, although the regioselectivity of such reactions would need to be carefully controlled.

Through the judicious application of these derivatization strategies, a vast chemical space can be explored, starting from the readily accessible this compound core.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (6-Chloropyridazin-3-YL)(3-nitrophenyl)methanone |

| (6-Phenylpyridazin-3-YL)(phenyl)methanone |

| (6-(4-Methoxyphenyl)pyridazin-3-YL)(phenyl)methanone |

Mechanistic Investigations and Reaction Pathway Elucidation of 6 Chloropyridazin 3 Yl Phenyl Methanone Transformations

Detailed Elucidation of Reaction Mechanisms

The chemical behavior of (6-Chloropyridazin-3-YL)(phenyl)methanone is predominantly dictated by the presence of the chlorine atom on the electron-poor pyridazine (B1198779) ring. This structural feature renders the compound susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathway:

The SNAr mechanism is a primary pathway for the transformation of this compound. wikipedia.org This reaction proceeds via a two-step addition-elimination sequence.

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine atom. The pyridazine ring, being inherently electron-deficient, along with the electron-withdrawing effect of the adjacent benzoyl group, makes this carbon center highly electrophilic. This initial attack is typically the rate-determining step, leading to a high-energy transition state. masterorganicchemistry.com Following this, a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex is formed. wikipedia.orgnumberanalytics.com In this key intermediate, the negative charge is delocalized across the pyridazine ring and potentially onto the oxygen atom of the benzoyl group, which contributes significantly to its stability. libretexts.org

Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored in the second, generally faster step, through the expulsion of the chloride leaving group. masterorganicchemistry.com This step proceeds through a second transition state, leading to the final substituted product.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction) Pathway:

This compound is also a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond. nih.govlibretexts.org The catalytic cycle involves several key intermediates and transition states:

Oxidative Addition: The cycle begins with the oxidative addition of the chloropyridazine substrate to a palladium(0) complex (e.g., Pd(PPh₃)₄). This step involves the cleavage of the C-Cl bond and forms a square planar palladium(II) intermediate. nrochemistry.com

Transmetalation: The next step is transmetalation, where an organoboron reagent (e.g., a phenylboronic acid, activated by a base) transfers its organic group to the palladium(II) complex, displacing the chloride ion. nih.gov This forms a new diorganopalladium(II) intermediate.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org Reductive elimination typically proceeds from a cis-complex, so a trans-to-cis isomerization may be required. libretexts.org

Disclaimer: The following tables present illustrative, hypothetical data to demonstrate the type of information derived from kinetic and thermodynamic analyses. These values are not based on experimental measurements for this compound.

Table 1: Illustrative Kinetic Data for a Hypothetical SNAr Reaction.

| Nucleophile | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] |

| Methoxide | Methanol | 1.5 x 10⁻⁴ | 75 |

| Piperidine | DMSO | 3.2 x 10⁻³ | 62 |

| Thiophenoxide | DMF | 8.9 x 10⁻² | 55 |

Table 2: Illustrative Thermodynamic Data for a Hypothetical Suzuki Coupling Reaction.

| Boronic Acid | Base | Solvent | Reaction Enthalpy (ΔH) [kJ/mol] | Gibbs Free Energy (ΔG) [kJ/mol] |

| Phenylboronic acid | K₂CO₃ | Toluene/H₂O | -95 | -110 |

| 4-Methylphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | -102 | -118 |

| 3-Furylboronic acid | K₃PO₄ | THF/H₂O | -88 | -105 |

Thermodynamically, both SNAr and Suzuki coupling reactions involving this compound are generally favorable, resulting in the formation of stable substituted products and inorganic salts.

Studies of Ground State Reaction Mechanisms

Computational chemistry provides powerful tools for investigating ground state reaction mechanisms. escholarship.org Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces of the SNAr and Suzuki coupling reactions. rsc.org Such studies would allow for the optimization of the geometries of reactants, intermediates, transition states, and products.

For the SNAr pathway, computational analysis could precisely map the energy profile, confirming the structure of the Meisenheimer complex and the activation barriers for its formation and collapse. chemrxiv.org For the Suzuki coupling, DFT can elucidate the energies of the various palladium intermediates and the barriers for oxidative addition, transmetalation, and reductive elimination, providing a deeper understanding of the catalytic cycle. nih.gov

Exploration of Excited State Reaction Dynamics (if relevant)

Based on available literature, there are no specific studies detailing the excited-state reaction dynamics of this compound. While the benzoyl moiety is a known chromophore that can undergo photochemical reactions, investigations into the photophysical properties and potential excited-state transformations (such as photosubstitution) of this particular compound have not been reported. nih.gov Such studies would typically involve techniques like ultrafast transient absorption spectroscopy to probe the lifetimes and decay pathways of excited electronic states. nih.gov

Conclusion

Applications As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Construction of Fused Heterocyclic Systems Incorporating the Pyridazine (B1198779) Core

A primary application of pyridazine derivatives is in the synthesis of fused bicyclic and polycyclic heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The reactivity of chloropyridazines allows for annulation reactions, where a new ring is built onto the existing pyridazine core.

For instance, derivatives of (6-Chloropyridazin-3-YL)(phenyl)methanone serve as key precursors for complex fused systems. In one notable synthesis, N'-(6-chloropyridazin-3-yl)benzohydrazide, which can be derived from the parent compound, is reacted with 2,3-bis(bromomethyl)quinoxaline. This reaction proceeds via a cyclization pathway to form 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, a complex molecule featuring a novel pyridazino[4,5-b]quinoxaline ring system. researchgate.net

Similarly, a related compound, (6-(butylthio)-3-chloropyridazin-4-yl)(phenyl)methanone, undergoes intramolecular cyclization when treated with hydrazine (B178648) hydrate (N₂H₄·H₂O) in ethanol. This reaction efficiently yields 5-(Butylthio)-3-phenyl-1H-pyrazolo[3,4-c]pyridazine, demonstrating the formation of a fused pyrazole ring onto the pyridazine framework. uni-muenchen.de These transformations highlight the utility of the chloropyridazine moiety in creating intricate heterocyclic structures through controlled cyclization strategies.

| Precursor | Reagents | Fused Heterocyclic System Formed | Reference |

|---|---|---|---|

| N'-(6-chloropyridazin-3-yl)benzohydrazide | 2,3-bis(bromomethyl)quinoxaline, K₂CO₃, DMF | Pyridazino[4,5-b]quinoxaline | researchgate.net |

| (6-(butylthio)-3-chloropyridazin-4-yl)(phenyl)methanone | N₂H₄·H₂O, EtOH | Pyrazolo[3,4-c]pyridazine | uni-muenchen.de |

Elaboration into Polyfunctionalized Pyridazine Derivatives

The chlorine atom at the 6-position of the pyridazine ring is a key functional handle for introducing molecular diversity. It behaves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents. This capability is extensively used to synthesize libraries of polyfunctionalized pyridazine derivatives for structure-activity relationship (SAR) studies in drug discovery.

Research has shown that the 6-chloro-3-pyridazinyl group can be readily reacted with various nitrogen-based nucleophiles. For example, compounds like 3,8-diazabicyclo[3.2.1]octane, 2,5-diazabicyclo[2.2.1]heptane, piperazine, and homopiperazine have been successfully substituted onto the pyridazine ring by displacing the chloride. nih.gov This approach allows for the systematic modification of the molecule's properties by introducing different cyclic amine functionalities, which is a common strategy in the development of new therapeutic agents. nih.gov

Furthermore, other positions on the pyridazine ring can be functionalized, leading to polysubstituted derivatives. The synthesis of novel chloropyridazine hybrids as potential anticancer agents often involves multi-step sequences where the chlorine is retained while other parts of the molecule are elaborated, for instance, through the formation of ether linkages at other positions. nih.gov

| Starting Moiety | Nucleophile/Reagent | Resulting Derivative Class | Reference |

|---|---|---|---|

| 6-chloro-3-pyridazinyl | 3,8-Diazabicyclo[3.2.1]octane | 3-(3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazine | nih.gov |

| 6-chloro-3-pyridazinyl | Piperazine | 3-(piperazin-1-yl)pyridazine | nih.gov |

| 6-chloro-3-pyridazinyl | Homopiperazine | 3-(1,4-diazepan-1-yl)pyridazine | nih.gov |

Utilization in Multicomponent Reactions for Library Generation

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the assembly of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate large libraries of structurally diverse compounds for high-throughput screening. nih.gov

While specific examples detailing the use of this compound in MCRs are not extensively documented, its structure contains the necessary functionalities to be a prime candidate for such reactions. The ketone carbonyl group can participate in classic MCRs like the Ugi or Passerini reactions. For instance, the ketone could serve as the carbonyl component, reacting with an amine, an isocyanide, and a carboxylic acid in an Ugi four-component reaction. The reactive chloro-substituent on the pyridazine ring offers a site for post-MCR modification, further expanding the diversity of the product library. This dual functionality makes the molecule a potentially valuable scaffold for generating novel chemical entities in drug discovery programs. nih.gov

Role as a Masking Group for Specific Functionalities in Complex Synthetic Schemes

In complex, multi-step syntheses, a masking or protecting group is often used to temporarily block a reactive site on a molecule to prevent it from interfering with reactions occurring elsewhere. While the primary utility of the chloropyridazine moiety is its reactivity, in certain synthetic strategies, it can serve as a stable, masked precursor to other functionalities.

The 6-chloropyridazine group is relatively stable under various reaction conditions but can be transformed selectively. For example, the chlorine atom can be removed via catalytic hydrogenation to yield the corresponding des-chloro pyridazine derivative. More importantly, it can be converted into a pyridazinone or other derivatives through hydrolysis or substitution under specific conditions. This allows a synthetic chemist to carry the chloropyridazine through several synthetic steps before unmasking it to reveal a different functional group at a late stage of the synthesis. This strategy is particularly useful in the total synthesis of complex natural products or in the preparation of molecules with precisely arranged functional groups.

Advanced Analytical and Spectroscopic Methodologies for the Structural Elucidation of 6 Chloropyridazin 3 Yl Phenyl Methanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For the parent compound, (6-Chloropyridazin-3-YL)(phenyl)methanone, the spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) and phenyl rings.

Phenyl Protons: The five protons of the phenyl group would typically appear as a complex multiplet in the aromatic region (approximately 7.4-8.1 ppm). The protons ortho to the carbonyl group are expected to be the most deshielded and appear at the downfield end of this range.

Pyridazine Protons: The two protons on the pyridazine ring are expected to appear as two doublets, due to coupling with each other. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms, the chloro substituent, and the benzoyl group.

In a study by Karkhut et al., two stable conformers of the derivative 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone were isolated and characterized by ¹H NMR in CDCl₃. researchgate.net The data highlights the complexity introduced by the larger ring system and conformational isomers.

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for the Conformers of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone researchgate.net

| Protons | Conformer I (δ, ppm) | Conformer II (δ, ppm) |

| Quinoxaline-H | 8.09–7.95 (2H, m) | 8.19–8.13 (1H, m) |

| Quinoxaline-H | - | 8.06–7.99 (1H, m) |

| Quinoxaline-H | 7.80–7.76 (2H, m) | 7.83–7.69 (2H, m) |

| Phenyl-H | 7.67 (2H, d) | 8.04 (2H, d) |

| Pyridazine-H | 7.33 (1H, d) | 7.62 (1H, d) |

| Pyridazine-H | 7.48 (1H, d) | 7.31 (1H, d) |

| Phenyl-H | 7.47–7.35 (3H, m) | 7.56–7.40 (3H, m) |

| Dihydropyridazino-H | 6.18 (1H, d) | 5.65 (2H, s) |

| Dihydropyridazino-H | 5.88 (1H, br. d) | - |

| Dihydropyridazino-CH₂ | 4.72 (2H, br. ps. t) | 5.60 (2H, s) |

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the phenyl ring, and the carbons of the pyridazine ring.

Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of 190-200 ppm.

Phenyl Carbons: Six signals are expected, though some may overlap. The carbon attached to the carbonyl group (ipso-carbon) would be downfield, while the others would appear in the typical aromatic region of 125-140 ppm.

Pyridazine Carbons: Four distinct signals are anticipated for the pyridazine ring carbons. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the benzoyl group would be the most downfield among the ring carbons due to the electronegativity and deshielding effects of their substituents.

The ¹³C NMR data for the two conformers of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone further illustrate the structural complexity. researchgate.net

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for the Conformers of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone researchgate.net

| Carbon Atom | Conformer I (δ, ppm) | Conformer II (δ, ppm) |

| C=O | 170.8 | 170.9 |

| C-Cl | 154.5 | 155.0 |

| C-N (pyridazine) | 152.2 | 152.0 |

| Aromatic/Heteroaromatic C | 141.0 - 123.6 | 141.1 - 123.7 |

| CH (pyridazine) | 129.5 | 130.0 |

| CH (pyridazine) | 128.5 | 128.1 |

| CH₂ | 49.9 | 48.7 |

| CH | 43.1 | 45.4 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridazine ring and between the ortho, meta, and para protons on the phenyl ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the ¹³C signals for each protonated carbon in the phenyl and pyridazine rings. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It is particularly powerful for identifying quaternary carbons and linking different fragments of the molecule. For instance, HMBC would show correlations from the ortho-protons of the phenyl ring to the carbonyl carbon, and from the pyridazine protons to the carbonyl carbon, thus confirming the benzoyl-pyridazine connectivity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The theoretical exact mass of this compound (C₁₁H₇ClN₂O) can be calculated based on the masses of its most abundant isotopes.

Molecular Formula: C₁₁H₇³⁵ClN₂O

Calculated Monoisotopic Mass: 218.02469 g/mol

An experimental HRMS measurement yielding a mass very close to this calculated value (typically within 5 ppm) would serve as definitive confirmation of the elemental composition of the molecule.

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl group, typically appearing in the range of 1650-1680 cm⁻¹.

C=C Aromatic Stretch: Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bonds within the phenyl and pyridazine rings.

C-H Aromatic Stretch: Bands appearing above 3000 cm⁻¹, indicative of C-H bonds on the aromatic rings.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Studies on related chloropyridazines confirm the utility of FT-IR and Raman spectroscopy in identifying the characteristic vibrational modes of the substituted pyridazine ring. man.ac.uk

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of each element (C, H, N, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to validate the empirical formula.

For this compound (C₁₁H₇ClN₂O), the theoretical elemental composition is:

Interactive Table: Theoretical Elemental Analysis for C₁₁H₇ClN₂O

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 60.42% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.23% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.21% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.81% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.32% |

| Total | 218.643 | 100.00% |

Close agreement between the experimentally determined percentages and these theoretical values provides strong evidence for the compound's empirical formula, which, in conjunction with HRMS data, confirms the molecular formula. quora.com

X-ray Crystallography for Absolute Structure Determination (if available for related structures)

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and conformational details, thereby offering a definitive structural elucidation. While the specific crystal structure of this compound is not widely reported in publicly accessible databases, the application of this technique to closely related pyridazinone and pyridazine derivatives demonstrates its utility in confirming molecular structures within this class of compounds.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the precise location of each atom can be determined, revealing the absolute structure of the molecule in the solid state.

Studies on various pyridazinone derivatives have successfully employed X-ray crystallography to confirm their synthesized structures. For instance, the crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one was determined, revealing that the 1,6-dihydropyridazine ring is essentially planar. nih.gov In this structure, the morpholine (B109124) ring adopts a chair conformation. nih.gov The analysis also detailed the intermolecular forces, noting that pairs of molecules form dimers through N—H⋯O hydrogen bonds. nih.gov

Similarly, the crystal structure of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one showed that the pyridazine ring adopts a screw-boat conformation. nih.gov This study also highlighted the role of N—H⋯O bonds in forming centrosymmetric dimers in the crystal lattice. nih.gov

In another example, the structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was confirmed using single-crystal X-ray diffraction. mdpi.com This analysis provided detailed crystallographic data, including the crystal system, space group, and unit cell parameters, which are crucial for defining the crystal packing and symmetry. mdpi.com

These examples underscore the capability of X-ray crystallography to provide unequivocal structural proof for complex heterocyclic systems related to this compound. The data obtained from such studies are invaluable for understanding structure-activity relationships, validating synthetic pathways, and studying intermolecular interactions that govern the solid-state properties of these compounds.

Table of Crystallographic Data for Related Pyridazine Derivatives

The following table presents a summary of crystallographic data for some related pyridazine derivatives, illustrating the type of information obtained from X-ray diffraction studies.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | Monoclinic | P2₁/c | a = 11.4398 (4) Å, b = 13.0642 (5) Å, c = 9.2139 (3) Å, β = 106.398 (1)° | nih.gov |

| 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | Triclinic | P-1 | a = 6.2223 (3) Å, b = 9.3892 (5) Å, c = 16.5414 (9) Å, α = 87.218 (2)°, β = 83.189 (2)°, γ = 78.435 (2)° | nih.gov |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com |

Q & A

Q. What synthetic methodologies are most effective for preparing (6-chloropyridazin-3-yl)(phenyl)methanone, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between 6-chloropyridazin-3-yl boronic acid derivatives and benzoyl chloride analogs. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates.

- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side reactions.

Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~190 ppm). Unexpected peaks may arise from rotamers or impurities; use variable-temperature NMR to distinguish dynamic processes .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Discrepancies in mass fragments may require re-evaluation of ionization parameters (e.g., ESI vs. APCI) .

- IR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and C-Cl vibrations (750 cm⁻¹). Contradictions between predicted and observed bands suggest structural anomalies, necessitating X-ray crystallography for resolution .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10). Purity ≥95% (area under the curve) is standard for in vitro assays.

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4%.

- Melting point : Sharp melting ranges (±2°C) indicate homogeneity. Broadening suggests impurities, requiring recrystallization from ethanol/water .

Advanced Research Questions

Q. What strategies address contradictory reactivity data in nucleophilic substitution reactions involving the 6-chloro group?

The 6-chloro substituent’s reactivity is influenced by:

- Electronic effects : Electron-withdrawing pyridazinyl rings enhance Cl displacement. Contrasting reactivity in polar vs. nonpolar solvents (e.g., DMSO vs. toluene) may reflect solvolysis pathways.

- Steric hindrance : Bulky nucleophiles (e.g., tert-butoxide) show reduced efficacy; kinetic studies (e.g., Eyring plots) quantify activation barriers.

- Competing mechanisms : Use isotopic labeling (e.g., ³⁶Cl) or computational modeling (DFT) to distinguish SN1 vs. SN2 pathways .

Q. How can researchers resolve discrepancies in biological activity data across structural analogs of this compound?

- SAR analysis : Systematically vary substituents (e.g., 6-Cl → 6-F, 6-Me) and correlate with bioactivity (e.g., IC₅₀). Contradictions may arise from off-target effects; use knockout models or selective inhibitors to validate targets.

- Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms). Divergent half-lives between analogs may explain in vivo efficacy gaps .

Q. What computational approaches are recommended for predicting the binding mode of this compound to biological targets?

- Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB IDs for kinases or GPCRs). Prioritize poses with hydrogen bonds to the pyridazinyl nitrogen and hydrophobic contacts with the phenyl group.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Cl−π interactions between the chloro group and aromatic residues (e.g., Phe) are critical .

- Free energy calculations : MM-PBSA/GBSA quantify binding affinities; discrepancies with experimental data may require force field refinement .

Q. How should researchers design controls to validate the specificity of this compound in enzyme inhibition assays?

- Negative controls : Include analogs lacking the chloro group (e.g., 6-H-pyridazinyl derivatives) to isolate electronic contributions.

- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to benchmark activity.

- Off-target profiling : Screen against panels (e.g., Eurofins CEREP) to rule out non-specific binding. Data normalization to vehicle (DMSO) and statistical rigor (e.g., ANOVA with post-hoc tests) are essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.